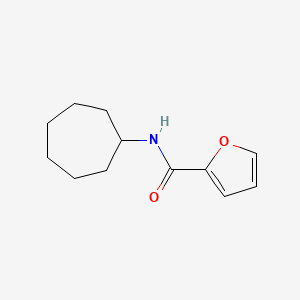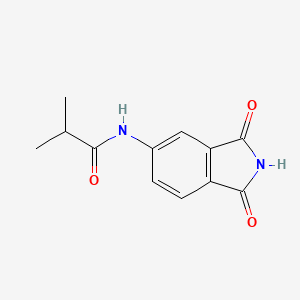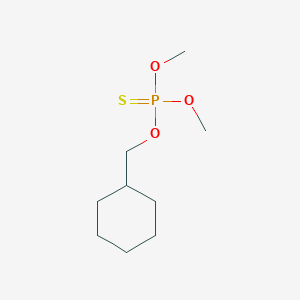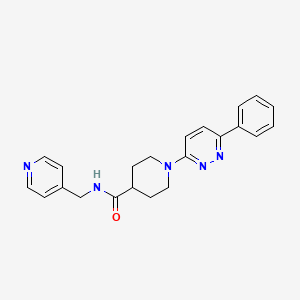![molecular formula C13H19NO B2537416 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine CAS No. 1341434-27-2](/img/structure/B2537416.png)
3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine” is a chemical compound with the CAS Number: 1909335-90-5 . It has a molecular weight of 241.76 . The IUPAC name for this compound is 3-(1-(3-methoxyphenyl)ethyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The molecular structure of “3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The compound also contains a methoxyphenyl group and an ethyl group attached to the pyrrolidine ring .Scientific Research Applications
Materials Science Applications
- Electrochromic and Ion Receptor Properties : An etheric member of N-linked polybispyrroles based on a pyrrolidine derivative was electrochemically synthesized, showing strong stability and reversible redox process. It exhibited good electrochromic material properties and a selective voltammetric response towards Na+ ions among the alkali series in an organic medium, indicating its potential in metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).
Medicinal Chemistry Applications
- Antibacterial Activity : A series of 1-methylcarbapenems having a pyrrolidine moiety described showed potent in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. The study emphasized the significance of substituents on the pyrrolidine ring in influencing antibacterial activity, with specific compounds demonstrating outstanding efficacy (Kim et al., 2006).
Organometallic Chemistry Applications
- Synthesis and Characterization of Complexes : Hybrid (Te, N) and (N, Te, N) ligands having a pyrrolidine ring were synthesized, and their palladium(II) and mercury(II) complexes were characterized. This study illustrates the versatility of pyrrolidine derivatives in forming stable organometallic complexes, highlighting their potential applications in catalysis and material science (Singh et al., 2003).
Synthesis and Reactivity Studies
- Mechanochemical Synthesis of Metal Complexes : Zn(II), Cd(II), and Cu(II) complexes with a compound structurally related to 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine were produced using ball milling, a mechanochemical technique. This innovative approach not only highlights the environmental benefits of solvent-free synthesis but also the reactivity and potential applications of pyrrolidine derivatives in coordination chemistry (Zaky & Fekri, 2018).
Future Directions
properties
IUPAC Name |
3-[1-(3-methoxyphenyl)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(12-6-7-14-9-12)11-4-3-5-13(8-11)15-2/h3-5,8,10,12,14H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWXZMIVEAKPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dimethyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2537334.png)

![N-[4-(cyclopropanecarbonylamino)-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B2537337.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2537339.png)
![[(3S,4S)-4-(Oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2537340.png)

![1-(4-chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2537349.png)
![1,6,7-trimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537350.png)

![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2537352.png)
![2-Methyl-5-[(E)-2-nitroethenyl]pyridine](/img/structure/B2537353.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine](/img/structure/B2537354.png)

